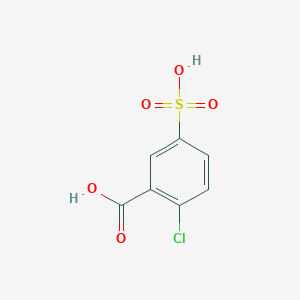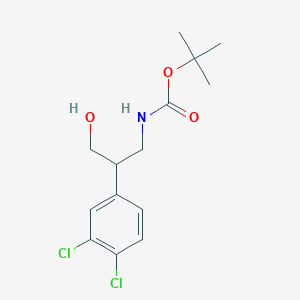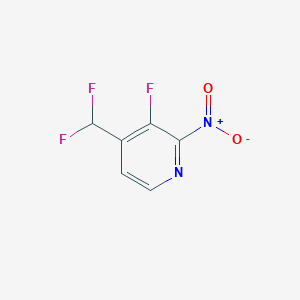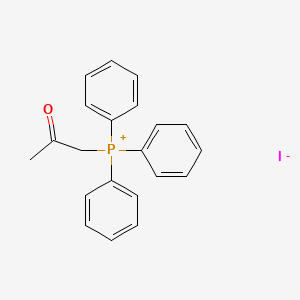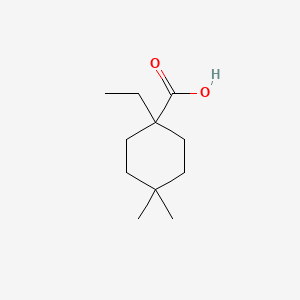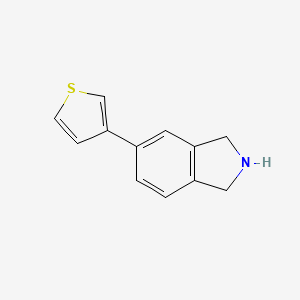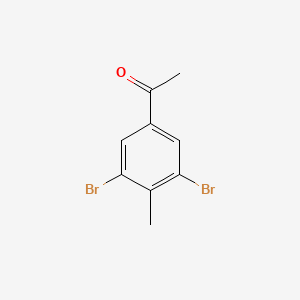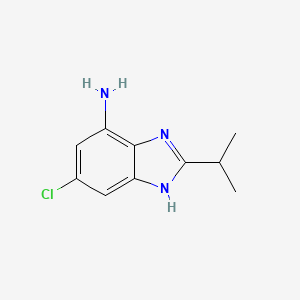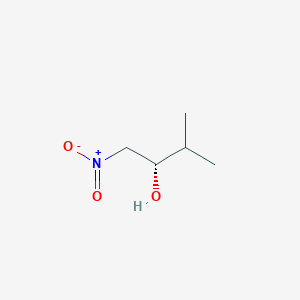
2-Butanol, 3-methyl-1-nitro-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 3-methyl-1-nitro-, (2S)- is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-methyl-1-nitro-, (2S)- typically involves the nitration of 3-methyl-2-butanol. The reaction is carried out under controlled conditions to ensure the selective formation of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
In industrial settings, the production of 2-Butanol, 3-methyl-1-nitro-, (2S)- is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the careful monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 3-methyl-1-nitro-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-2-butanone or 3-methylbutanoic acid.
Reduction: Formation of 3-methyl-2-aminobutanol.
Substitution: Formation of 3-methyl-2-chlorobutanol or 3-methyl-2-bromobutanol.
Applications De Recherche Scientifique
2-Butanol, 3-methyl-1-nitro-, (2S)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Butanol, 3-methyl-1-nitro-, (2S)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butanol: A similar compound with a hydroxyl group but without the nitro group.
Isoamyl alcohol (3-methyl-1-butanol): Another similar compound with a different position of the hydroxyl group.
Uniqueness
2-Butanol, 3-methyl-1-nitro-, (2S)- is unique due to the presence of both a nitro group and a secondary alcohol. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
197857-06-0 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
(2S)-3-methyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3/t5-/m1/s1 |
Clé InChI |
KJTQHXTUICAYHG-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)[C@@H](C[N+](=O)[O-])O |
SMILES canonique |
CC(C)C(C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


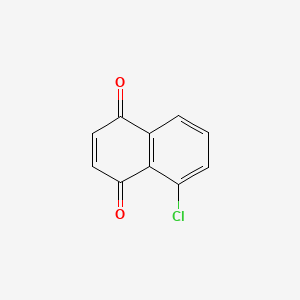
![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)

![3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid](/img/structure/B15251937.png)
